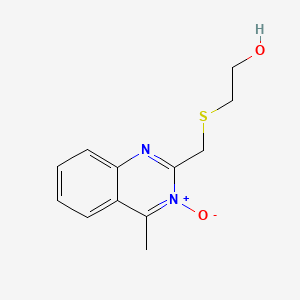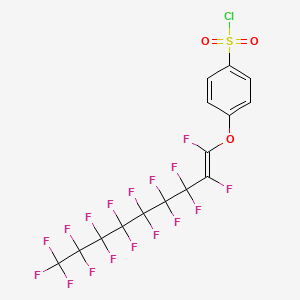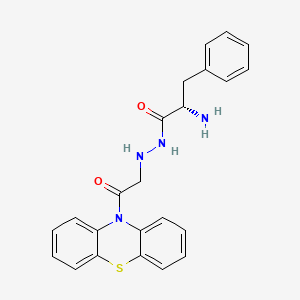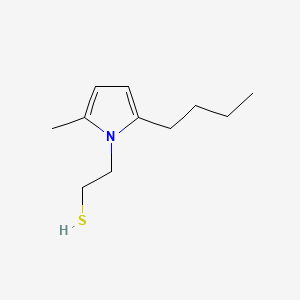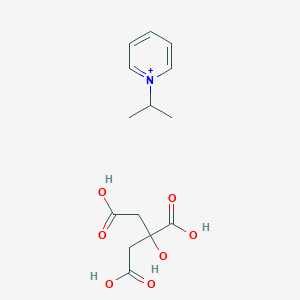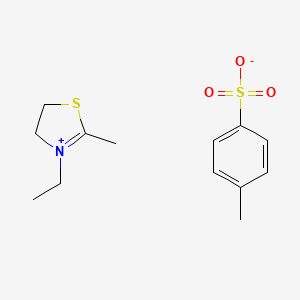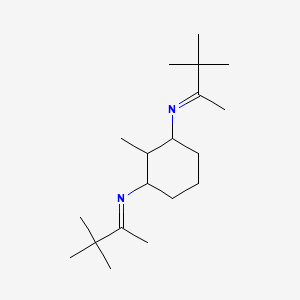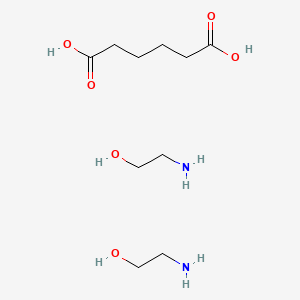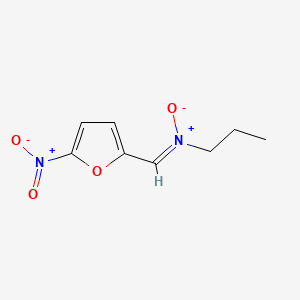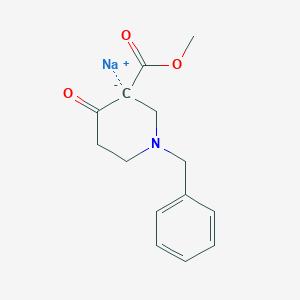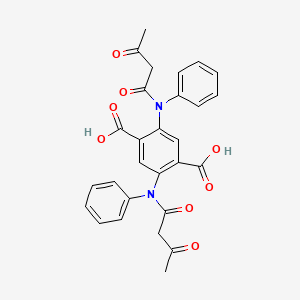
2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 282-265-4, also known as 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with epichlorohydrin. The reaction is catalyzed by a base such as sodium hydroxide, which facilitates the formation of the epoxy groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
化学反応の分析
Types of Reactions
1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols react under mild conditions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
科学的研究の応用
1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable and biocompatible polymers.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
作用機序
The compound exerts its effects primarily through the formation of covalent bonds with other molecules. The epoxy groups are highly reactive and can form cross-links with various nucleophiles, leading to the formation of stable and durable materials. The molecular targets include hydroxyl, amino, and thiol groups present in other molecules, facilitating the formation of complex polymer networks.
類似化合物との比較
Similar Compounds
- 1,4-butanediol diglycidyl ether
- 1,2,7,8-diepoxyoctane
- 1,2,3,4-diepoxybutane
Uniqueness
1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane is unique due to its branched structure, which provides enhanced flexibility and reactivity compared to linear epoxy compounds. This structural feature allows for the formation of more complex and durable polymer networks, making it highly valuable in applications requiring robust and resilient materials.
特性
CAS番号 |
84145-39-1 |
|---|---|
分子式 |
C28H24N2O8 |
分子量 |
516.5 g/mol |
IUPAC名 |
2,5-bis[N-(3-oxobutanoyl)anilino]terephthalic acid |
InChI |
InChI=1S/C28H24N2O8/c1-17(31)13-25(33)29(19-9-5-3-6-10-19)23-15-22(28(37)38)24(16-21(23)27(35)36)30(26(34)14-18(2)32)20-11-7-4-8-12-20/h3-12,15-16H,13-14H2,1-2H3,(H,35,36)(H,37,38) |
InChIキー |
QYFDPGMAQSATNL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC(=C(C=C2C(=O)O)N(C3=CC=CC=C3)C(=O)CC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


